An In-Depth Technical Guide to the Chemical Properties of Furo[2,3-c]pyridin-3(2H)-one
An In-Depth Technical Guide to the Chemical Properties of Furo[2,3-c]pyridin-3(2H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
Furo[2,3-c]pyridin-3(2H)-one, a heterocyclic scaffold, is a molecule of significant interest in medicinal chemistry due to its presence in various biologically active compounds. This guide provides a comprehensive overview of its core chemical properties, including synthesis, spectroscopic profile, and reactivity. By delving into the causality behind experimental choices and providing detailed protocols, this document serves as a technical resource for researchers engaged in the discovery and development of novel therapeutics based on this privileged structure. The unique fusion of a furan ring with a pyridinone core imparts a distinct electronic and steric character, influencing its behavior in chemical transformations and its potential for molecular interactions with biological targets.
Introduction: The Furo[2,3-c]pyridin-3(2H)-one Scaffold
The Furo[2,3-c]pyridin-3(2H)-one core is a bicyclic heterocyclic system where a furan ring is fused to a pyridine ring at the 2,3-positions, and a carbonyl group at the 3-position of the furan moiety creates a lactam. This structural motif is a key component in a variety of compounds with demonstrated pharmacological activities, including potential as anticancer agents and kinase inhibitors.[1][2] The presence of the lactam functionality, the aromatic pyridine ring, and the furan ring provides multiple sites for chemical modification, making it an attractive scaffold for the generation of diverse chemical libraries in drug discovery programs.
The strategic importance of this scaffold lies in its ability to present functional groups in a well-defined three-dimensional space, allowing for precise interactions with biological macromolecules. Understanding its fundamental chemical properties is therefore paramount for its effective utilization in the design of new chemical entities.
Synthesis of the Furo[2,3-c]pyridin-3(2H)-one Core
The construction of the Furo[2,3-c]pyridin-3(2H)-one skeleton can be approached through several synthetic strategies. One potential route involves the cyclization of a suitably functionalized pyridine precursor. A plausible precursor for such a synthesis is an ethyl 3-hydroxyfuro[2,3-c]pyridine-2-carboxylate, which could undergo hydrolysis and decarboxylation to yield the target lactam.[3]
While a detailed, publicly available experimental protocol for the direct synthesis of the parent Furo[2,3-c]pyridin-3(2H)-one is not extensively documented in readily accessible literature, a general conceptual workflow can be outlined based on established heterocyclic chemistry principles.
Conceptual Synthetic Workflow
Caption: Conceptual workflow for the synthesis of Furo[2,3-c]pyridin-3(2H)-one.
Detailed Experimental Protocol: A Representative Synthesis of a Furo[2,3-c]pyridine Derivative
While a specific protocol for the parent lactam is elusive, the synthesis of the related aromatic Furo[2,3-c]pyridine has been reported and provides insight into the construction of the fused ring system.[4] The following protocol, adapted from the work of Chang et al., illustrates a multi-step synthesis starting from a commercially available piperidinone derivative.
Starting Material: N-Benzenesulfonylpiperidin-4-one
Step 1: Wittig Olefination
-
To a solution of N-benzenesulfonylpiperidin-4-one (1 equivalent) in chloroform, add (carbethoxymethylene)triphenylphosphorane (1.1 equivalents).
-
Reflux the mixture for 10 hours.
-
After cooling, concentrate the reaction mixture under reduced pressure.
-
Add water to the residue and extract with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the crude α,β-unsaturated ester.
Step 2: Deconjugation
-
Dissolve the crude α,β-unsaturated ester in tetrahydrofuran (THF).
-
Add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and reflux the mixture for 10 hours.
-
Cool the reaction and concentrate under reduced pressure.
-
Purify the residue by column chromatography to afford the β,γ-unsaturated ester.
Step 3: Furan Ring Formation
-
Subsequent steps would involve intramolecular cyclization to form the furan ring fused to the piperidine core. This can often be achieved through various methods, including those involving selenium-mediated cyclization followed by oxidative elimination.[5]
Step 4: Aromatization
-
The final step to achieve the fully aromatic Furo[2,3-c]pyridine involves an oxidation/aromatization of the piperidine ring. For instance, treatment with a strong base like potassium tert-butoxide (t-BuOK) in THF at reflux can facilitate this transformation.[4]
Note: The synthesis of the target lactam, Furo[2,3-c]pyridin-3(2H)-one, would require a modified strategy to introduce and maintain the carbonyl functionality at the 3-position.
Physicochemical and Spectroscopic Properties
The physicochemical properties of Furo[2,3-c]pyridin-3(2H)-one are summarized in the table below. These properties are crucial for understanding its behavior in various solvents and its potential for formulation in drug delivery systems.
| Property | Value | Source |
| Molecular Formula | C₇H₅NO₂ | [6] |
| Molecular Weight | 135.12 g/mol | [6] |
| CAS Number | 106531-52-6 | [6] |
| Boiling Point | 290 °C (Predicted) | |
| Density | 1.360 g/cm³ (Predicted) | |
| Flash Point | 129 °C (Predicted) | |
| pKa | 2.10 ± 0.20 (Predicted) |
Spectroscopic Data
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine ring and the methylene protons of the furanone ring. The chemical shifts of the pyridine protons will be in the aromatic region, influenced by the electron-withdrawing nature of the nitrogen atom and the fused lactam. The methylene protons at the C2 position would likely appear as a singlet in the upfield region. For a related compound, 4-methylfuro[2,3-b]pyridin-3(2H)-one, a proton signal at δ 8.71 ppm has been reported, which can be tentatively assigned to a proton on the pyridine ring.[7]
¹³C NMR Spectroscopy: The carbon NMR spectrum will be characterized by signals for the carbonyl carbon of the lactam, the sp² carbons of the pyridine ring, and the sp³ carbon of the methylene group. The carbonyl carbon is expected to resonate at a significantly downfield chemical shift.
Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong absorption band corresponding to the C=O stretching vibration of the lactam, typically in the range of 1650-1700 cm⁻¹. Other characteristic bands would include C-H stretching vibrations for the aromatic and aliphatic protons, and C=N and C=C stretching vibrations from the pyridine ring.
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (m/z = 135.12). Fragmentation patterns would likely involve the loss of CO from the lactam ring and subsequent cleavages of the heterocyclic system.
Chemical Reactivity
The reactivity of Furo[2,3-c]pyridin-3(2H)-one is dictated by the interplay of its constituent functional groups: the lactam, the pyridine ring, and the furan moiety.
Reactivity Map
Caption: Key reactive sites on the Furo[2,3-c]pyridin-3(2H)-one scaffold.
Reactivity of the Lactam Moiety
The lactam ring is a key site for chemical modification.
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N-Alkylation: The nitrogen atom of the lactam can be deprotonated with a suitable base (e.g., sodium hydride, potassium carbonate) to form an anion that can subsequently react with various electrophiles, such as alkyl halides or benzyl halides, to introduce substituents at the N2 position.[8][9][10] The choice of solvent can significantly influence the regioselectivity of N-alkylation in related heterocyclic systems.[8]
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Reactions at the C2 Position: The methylene group at the C2 position is alpha to the carbonyl group, making the protons acidic. Deprotonation with a strong base can generate a carbanion, which can then be functionalized with a range of electrophiles. This allows for the introduction of substituents at this position, which can be crucial for modulating biological activity.
Reactivity of the Pyridine Ring
The pyridine ring is generally less reactive towards electrophilic aromatic substitution than benzene due to the electron-withdrawing effect of the nitrogen atom. When such reactions do occur, they typically favor substitution at the C5 or C7 positions. Conversely, the pyridine ring is more susceptible to nucleophilic aromatic substitution, particularly if there is a good leaving group present on the ring.
Tautomerism
The Furo[2,3-c]pyridin-3(2H)-one scaffold can potentially exist in tautomeric forms, particularly the enol form, 3-hydroxyfuro[2,3-c]pyridine. The equilibrium between the keto and enol forms is influenced by factors such as the solvent and the presence of other substituents on the ring system. In related hydroxypyridine systems with fused rings, the position of the tautomeric equilibrium has been shown to be sensitive to the size of the fused ring.[11]
Applications in Drug Discovery and Medicinal Chemistry
Derivatives of the furopyridine core have shown promise in a variety of therapeutic areas. For instance, substituted furo[2,3-d]pyrimidines, which are structurally related, have been investigated as inhibitors of various kinases, including EGFR, LCK, and GSK-3β, and as potent anti-breast cancer agents.[12] The Furo[2,3-c]pyridin-3(2H)-one scaffold serves as a valuable starting point for the design and synthesis of novel compounds with potential therapeutic applications. Its rigid bicyclic structure and the presence of key functional groups allow for the systematic exploration of structure-activity relationships.
Conclusion
Furo[2,3-c]pyridin-3(2H)-one is a heterocyclic scaffold with significant potential in medicinal chemistry. This guide has provided a comprehensive overview of its fundamental chemical properties, including synthetic considerations, spectroscopic characteristics, and key aspects of its reactivity. A thorough understanding of these properties is essential for researchers aiming to leverage this scaffold in the design and development of new therapeutic agents. Further exploration of its synthesis and reactivity will undoubtedly open up new avenues for the discovery of novel bioactive molecules.
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